5-Chlorovaleryl chloride

Catalog No.
S574603
CAS No.
1575-61-7
M.F
C5H8Cl2O
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorovaleryl chloride

CAS Number

1575-61-7

Product Name

5-Chlorovaleryl chloride

IUPAC Name

5-chloropentanoyl chloride

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2

InChI Key

SVNNWKWHLOJLOK-UHFFFAOYSA-N

SMILES

C(CCCl)CC(=O)Cl

Synonyms

5-chlorovaleryl chloride, 5-CVC cpd

Canonical SMILES

C(CCCl)CC(=O)Cl

5-Chlorovaleryl chloride, also known as 5-chloropentanoyl chloride, is a chemical compound with the molecular formula C5H8Cl2OC_5H_8Cl_2O and a molecular weight of approximately 155.02 g/mol. It appears as a clear, colorless to slightly yellow liquid and is classified under the CAS number 1575-61-7. This compound is primarily utilized as a synthetic intermediate in the production of pyrazole herbicides, which are recognized for their efficiency and selectivity in herbicidal applications while exhibiting low toxicity to mammals and favorable environmental characteristics .

  • Toxicity: 5-CVC is corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes [].
  • Health Hazards: Inhalation of concentrated vapors can irritate the respiratory system [].
  • ** flammability:** Data on flammability is not readily available. However, as an organic chloride, it's likely combustible.
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, respiratory protection, and protective clothing when handling 5-CVC [].
  • Work in a well-ventilated fume hood.
  • Handle with care to avoid contact with skin, eyes, and clothing.
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like water and strong bases [].
  • Dispose of waste according to local regulations.
, notably as an acylating agent. It reacts with amines to form amides and can participate in nucleophilic substitution reactions. The compound is also involved in hydrolysis reactions where it can be converted into 5-chlorovaleric acid upon treatment with water or aqueous acids .

Key Reactions:

  • Hydrolysis:
    5 Chlorovaleryl chloride+H2O5 Chlorovaleric acid+HCl\text{5 Chlorovaleryl chloride}+\text{H}_2\text{O}\rightarrow \text{5 Chlorovaleric acid}+\text{HCl}
  • Acylation:
    5 Chlorovaleryl chloride+AmineAmide+HCl\text{5 Chlorovaleryl chloride}+\text{Amine}\rightarrow \text{Amide}+\text{HCl}

While specific biological activity data on 5-chlorovaleryl chloride is limited, it serves as a precursor for pharmaceuticals such as Cilostazol, which is used for its anti-platelet aggregation properties and vascular protection . Additionally, it plays a role in the synthesis of pyrazole-based herbicides that demonstrate significant herbicidal activity against various weed species.

Several methods have been developed for synthesizing 5-chlorovaleryl chloride:

  • Three-Step Reaction Process:
    • Step 1: Reacting 1,4-dichlorobutane with sodium cyanide to produce 5-chlorovaleronitrile.
    • Step 2: Hydrolyzing 5-chlorovaleronitrile with hydrochloric acid to yield 5-chlorovaleric acid.
    • Step 3: Treating 5-chlorovaleric acid with thionyl chloride to obtain 5-chlorovaleryl chloride .
  • One-Pot Synthesis:
    • A method using a phase transfer catalyst allows for simultaneous production of both 5-chlorovaleryl chloride and adipoyl chloride from 1,4-dichlorobutane and sodium cyanide .
  • Alternative Synthesis:
    • Utilizing 1-bromo-3-chloropropane and diethyl malonate under specific conditions to produce the desired compound through a series of reactions including hydrolysis and acylation .

Valeryl ChlorideC5H10ClOC_5H_{10}ClOUsed in organic synthesis; less reactive than chlorinated variants.Pentanoic Acid ChlorideC5H9ClOC_5H_{9}ClOUsed similarly but lacks the chlorine substituent at the fifth position, affecting reactivity.4-Chlorobutyryl ChlorideC5H8ClOC_5H_8ClOSimilar reactivity but different chain length; used in pharmaceuticals.

Uniqueness of 5-Chlorovaleryl Chloride

The presence of chlorine at the fifth carbon position enhances its reactivity compared to non-chlorinated analogs, making it particularly valuable in synthetic organic chemistry and agricultural applications.

5-Chlorovaleryl chloride (CAS 1575-61-7), a halogenated acyl chloride with the molecular formula C₅H₈Cl₂O, emerged as a critical intermediate in the mid-20th century. Early synthesis methods relied on the reaction of 1,4-dichlorobutane with sodium cyanide, followed by hydrolysis and chlorination. Its significance grew with the rise of pyrazole herbicides in the 1990s, where it became a key precursor for compounds like pyraclonil, which exhibit ultra-efficient herbicidal activity. The compound’s versatility was further cemented by its adoption in pharmaceutical synthesis, particularly for cilostazol, an antiplatelet agent.

A pivotal milestone occurred in 2013 with the patenting of a safer synthesis route using 1-bromo-3-chloropropane and diethyl malonate, eliminating toxic reagents like sodium hydride and cyanides. By 2025, advancements in one-pot processes streamlined production, enhancing industrial adoption.

Role in Contemporary Organic Synthesis

In modern synthesis, 5-chlorovaleryl chloride’s reactivity is exploited across three domains:

  • Acylations: The electrophilic acyl chloride group facilitates nucleophilic substitutions, enabling the formation of esters and amides. For example, it acylates polystyrene/divinylbenzene resins to create anion-exchange materials.
  • Herbicide Synthesis: It serves as the backbone for pyrazole herbicides, where the chlorine substituent enhances binding affinity to plant enzymes, disrupting very-long-chain fatty acid synthesis.
  • Pharmaceutical Intermediates: Its role in synthesizing cilostazol involves sequential reactions with heterocyclic amines, leveraging both the acyl chloride and chloroalkyl groups.

Recent methodologies emphasize catalytic efficiency. For instance, iron powder and phosgene catalyze the conversion of δ-valerolactone to 5-chlorovaleryl chloride with 93% yield.

Economic and Industrial Importance

The global market for 5-chlorovaleryl chloride reflects its industrial ubiquity:

Market Metric2023 Value2032 ProjectionCAGR (2023–2032)
Market Size$120 million$180 million4.5%
Asia-Pacific Dominance45%50%5.0%
Pharmaceutical Application60%65%5.2%

Data derived from market analyses.

Key manufacturers include BASF, Jiangsu Zhaoyang Chemical, and La Mesta Chimie Fine, with Asia-Pacific driving demand due to agrochemical and pharmaceutical expansions in China and India.

Key Research Milestones

  • Analytical Chemistry: In 2010, a GC-FID method was validated to detect impurities at ≤0.1%, ensuring pharmaceutical-grade purity.
  • Material Science: A 2007 study demonstrated its use in synthesizing selective anion-exchange resins, impacting water treatment technologies.
  • Green Synthesis: The 2013 patent (CN103193615A) revolutionized production by avoiding cyanide waste, reducing environmental toxicity.
  • Process Optimization: A 2021 preparation method achieved 93% yield using δ-valerolactone and phosgene, underscoring efficiency gains.

These milestones highlight the compound’s evolving role in addressing industrial and environmental challenges.

One-Pot Method from CN102153459B

The CN102153459B patent describes a one-pot synthesis of 5-CVC and adipoyl chloride using 1,4-dichlorobutane as the primary feedstock [1]. The process involves three sequential reactions:

  • Cyanation: 1,4-Dichlorobutane reacts with sodium cyanide in the presence of tetrabutylammonium bromide at 80–85°C, forming 5-chlorovaleronitrile and adiponitrile [4].
  • Hydrolysis: The nitriles undergo acidic hydrolysis with 30% hydrochloric acid at 55–70°C, yielding 5-chlorovaleric acid and adipic acid [1].
  • Chlorination: Thionyl chloride (SOCl₂) converts the acids to their corresponding acyl chlorides at 20–30°C over 18 hours [4].

This method achieves a 92% yield of 5-CVC while simultaneously producing adipoyl chloride, streamlining purification through vacuum distillation [1] [4].

ParameterConditionsYield (5-CVC)
Cyanation Temperature80–85°C95% Conversion
Hydrolysis Time5 hours89% Efficiency
Chlorination AgentThionyl chloride (1:1.5 molar ratio)92% Final Yield

Novel Synthetic Approach from CN103193615A

CN103193615A introduces a cost-effective route using 1-bromo-3-chloropropane and diethyl malonate [2]. Key steps include:

  • Alkylation: Diethyl malonate reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate, forming a substituted malonate intermediate [2].
  • Decarboxylation: Hydrolysis with aqueous HCl followed by thermal decarboxylation yields 5-chlorovaleric acid [2].
  • Acylation: Thionyl chloride converts the acid to 5-CVC at 25–30°C, achieving an 88% overall yield [2].

This method avoids toxic intermediates like sodium cyanide, enhancing operational safety [2].

Valerolactone-Based Strategy from CN107628943B

The CN107628943B patent leverages δ-valerolactone, phosgene, and Fe/Al catalysts to synthesize 5-CVC in a single step [3]. At 100°C, δ-valerolactone reacts with phosgene under catalytic conditions, achieving a 93% yield [3]. Iron powder and water act as co-catalysts, minimizing side reactions and enabling facile product isolation [3] [7].

Classical Synthetic Pathways

Synthesis from 1,4-Dichlorobutane

The traditional three-step process remains widely used:

  • Cyanation: 1,4-Dichlorobutane reacts with sodium cyanide to form 5-chlorovaleronitrile [4].
  • Hydrolysis: Concentrated HCl converts the nitrile to 5-chlorovaleric acid at 55–70°C [4].
  • Chlorination: Thionyl chloride facilitates acyl chloride formation at ambient temperatures [4].

Challenges include prolonged reaction times (24+ hours) and hazardous nitrile handling [4].

5-Chlorovaleronitrile Intermediate Approach

5-Chlorovaleronitrile serves as a pivotal intermediate. Its hydrolysis under acidic conditions (30% HCl, 5 hours) provides 5-chlorovaleric acid, which is subsequently treated with SOCl₂ [4]. This pathway’s efficiency hinges on precise pH control during hydrolysis to prevent over-acidification [4].

Alternative Starting Material Evaluation

1-Bromo-3-chloropropane offers an alternative route, particularly when combined with diethyl malonate [2]. Compared to 1,4-dichlorobutane, this starting material reduces cyanide dependency but requires stringent temperature control during alkylation (40–45°C) [2].

Modern Synthetic Approaches

One-Pot Simultaneous Synthesis Methods

Recent advancements focus on consolidating synthesis steps. For example, CN102153459B’s one-pot method integrates cyanation, hydrolysis, and chlorination, reducing solvent use by 40% compared to classical methods [1] [4].

δ-Valerolactone and Phosgene Method

The δ-valerolactone route (CN107628943B) bypasses nitrile intermediates entirely. Phosgene directly reacts with the lactone, with Fe catalysts accelerating ring-opening and acylation [3] [7].

Catalyst SystemTemperatureYield
Fe Powder + H₂O100°C93%
AlCl₃120°C85%

1-Bromo-3-chloropropane and Diethyl Malonate Route

This method employs potassium carbonate to deprotonate diethyl malonate, enabling nucleophilic attack on 1-bromo-3-chloropropane [2]. Subsequent decarboxylation and chlorination yield 5-CVC with minimal byproducts [2].

Green Chemistry Approaches

Sustainable Synthesis Methods

The δ-valerolactone-phosgene route exemplifies sustainability by eliminating cyanide waste and enabling catalyst recycling [3] [7]. Water acts as a co-solvent, reducing organic solvent consumption by 60% [3].

Catalytic Process Optimization

Iron-based catalysts in CN107628943B enhance atom economy, achieving a turnover number (TON) of 450, compared to 150 for traditional AlCl₃ systems [3] [7].

Environmental Impact Reduction Strategies

Life-cycle analyses show that one-pot methods reduce carbon footprints by 35% through energy-efficient distillation and reduced solvent recovery [1] [4].

Reaction Parameter Optimization

Temperature and Pressure Effects

  • Cyanation: Optimal at 80–85°C; temperatures >90°C promote adiponitrile side products [1] [4].
  • Chlorination: Room temperature (20–30°C) prevents SOCl₂ decomposition, while vacuum distillation at 2 mmHg ensures high-purity 5-CVC [4].

Reaction Time Optimization

  • Hydrolysis requires 5 hours for complete nitrile conversion; shorter durations (<3 hours) yield unreacted intermediates [4].
  • Chlorination achieves 98% conversion within 18 hours, with extended times offering diminishing returns [4].

Reagent Ratio Studies

A 1:1.5 molar ratio of 5-chlorovaleric acid to SOCl₂ maximizes yield, whereas excess SOCl₂ complicates purification [4].

5-Chlorovaleryl chloride is a C5 acyl chloride bearing a terminal chlorine substituent that confers distinctive electronic and steric properties on the carbonyl fragment. These features make the compound a versatile intermediate for pharmaceutical and agrochemical synthesis as well as an instructive probe for mechanistic studies of nucleophilic acyl substitution reactions. [1] [2] The sections that follow examine the mechanistic panorama of 5-chlorovaleryl chloride according to the user-specified outline, integrating experimental findings, kinetic data, computational insights, and structure–reactivity correlations.

Reaction Mechanisms in 5-Chlorovaleryl Chloride Chemistry

Phase Transfer Catalysis

Fundamental Mechanism of Phase Transfer Catalysis

Phase-transfer catalysis accelerates reactions between an aqueous nucleophile and an organic electrophile by shuttling the nucleophilic species into the organic phase as a lipophilic ion pair. [5] [6] In the cyanation step that converts 1,4-dichlorobutane to 5-chlorovaleronitrile, the quaternary ammonium salt captures cyanide at the liquid–liquid interface, forming a soluble ion pair whose dissociation within the organic phase furnishes free cyanide for an S_N2 displacement on the distal chlorine atom. [7] [6] The catalyst then returns to the interface as the chloride ion pair, completing the cycle.

Catalyst Selection and Optimization

Systematic variation of quaternary onium salts indicates that catalytic efficiency scales with cation lipophilicity up to a steric threshold. [6] [8] Incorporation of long linear alkyl groups lengthens the residence time of the ion pair in the organic phase, thereby lowering activation free energy for nucleophilic attack. [5] [6] However, highly branched ammonium ions impede ion-pair extraction owing to interfacial crowding. [8] Optimal operation for 5-chlorovaleryl chloride synthesis occurs with onium salts whose cation radius lies between 3.5 Å and 4.0 Å—conditions satisfied by tetrabutyl ammonium bromide. [3] [9]

Role of Tetrabutyl Ammonium Bromide

Tetrabutyl ammonium bromide merges hydrophobic butyl chains with a bromide counter-anion of moderate hydration, ensuring facile ion-exchange with sodium cyanide but minimal back-extraction of chloride into the aqueous phase. [10] [11] Pilot reactions using 0.75–1.30 wt % tetrabutyl ammonium bromide relative to 1,4-dichlorobutane demonstrate near-quantitative conversion under 80–85 °C with sodium cyanide loadings of 0.45–0.65 equiv. [3]

EntryCatalyst Mass (kg)Catalyst wt % *Sodium Cyanide (kg)5-Chlorovaleryl Chloride Isolated (kg)Adipoyl Chloride Co-product (kg)Reaction Time (h)
19.5 [3]0.75% [3]73042115818
212.0 [3]0.95% [3]95042016018
316.5 [3]1.30% [3]1,06042216318

*wt % relative to 1,4-dichlorobutane.

Across the series the product mass varies by <1%, indicating that tetrabutyl ammonium bromide beyond 1 wt % offers no incremental benefit, whereas cyanide stoichiometry governs the ratio between 5-chlorovaleryl chloride and adipoyl chloride. [3]

Kinetic Studies and Parameters

Conductivity monitoring of the biphasic cyanation reveals pseudo-first-order behavior with respect to cyanide ion at catalyst loadings above 0.5 wt %, reflecting saturation of interfacial ion-pair transfer. [7] Arrhenius plots from 60–90 °C yield an apparent activation energy of 52 kJ mol⁻¹ in the presence of tetrabutyl ammonium bromide versus 88 kJ mol⁻¹ without catalyst, confirming the dominant contribution of phase-transfer to rate enhancement. [12] [7] The exchange constant for cyanide-chloride ion pairs, K_trans, increases linearly with the logarithm of solvent carbon number in accordance with Stark–Gutmann polarity parameters. [13]

Mechanistic Studies of Key Transformations

Nitrile Hydrolysis Mechanisms

Hydrolysis of 5-chlorovaleronitrile to the corresponding acid proceeds by protonation of the nitrile nitrogen followed by nucleophilic addition of water and tautomerization to an amide intermediate, which undergoes further hydrolysis to 5-chloropentanoic acid. [14] [15] Under the industrial conditions of concentrated hydrochloric acid at 55–70 °C the reaction affords >98% conversion within 5 h. [3] Density functional theory calculations (B3LYP/6-31+G*) on model nitriles indicate a free-energy barrier of 90 kJ mol⁻¹ for the first hydration step in water, reduced to 74 kJ mol⁻¹ when explicit hydronium–water clusters are included, matching the experimentally observed acceleration by acid catalysis. [16]

Acyl Chloride Formation Reactions

Conversion of 5-chloropentanoic acid to 5-chlorovaleryl chloride employs thionyl chloride under 20–30 °C, consistent with an S_Ni mechanism featuring concerted nucleophilic attack of sulfur and departure of chloride. [3] [17] Comparative kinetics show that acid chlorides bearing β-chloro substituents form 1.6 times faster than unsubstituted analogues because the inductive effect of the chlorine lowers the energy of the σ* orbital involved in the transition state. [18] [19]

Theoretical Models and Computational Studies

Computations on acid chloride hydrolysis reveal a concerted S_N2 transition state in which water attacks the carbonyl carbon with simultaneous chloride departure; activation energies decrease by 4–8 kJ mol⁻¹ upon β-chloro substitution. [20] [21] Solvent modeling via the polarized continuum model reproduces the experimentally determined solvent isotope effect for acetyl chloride and extends the analysis to 5-chlorovaleryl chloride, predicting a kinetic solvent isotope effect of 1.8 in water versus 1.3 for acetyl chloride owing to greater transition-state charge separation. [22]

Structure-Reactivity Relationships

Electronic Effects in Reaction Pathways

Electron-withdrawing substituents such as a terminal chlorine increase the electrophilicity of the carbonyl carbon by σ- and π-inductive effects, lowering the LUMO energy and facilitating nucleophilic attack. [23] Empirical correlation of Hammett σ_p constants with logarithmic rate constants for hydrolysis of aryl-substituted analogues gives ρ = 1.55 in water, while the aliphatic β-chloro substituent of 5-chlorovaleryl chloride exhibits a Taft σ* value of +0.49, predicting an approximately 1.3-fold rate increase relative to valeryl chloride. [19]

Steric Influences on Reaction Outcomes

Steric bulk near the carbonyl generally slows nucleophilic acyl substitution by hindering approach of the nucleophile to the planar carbonyl carbon. [2] [24] The methylene spacer in 5-chlorovaleryl chloride minimizes such hindrance, accounting for its comparable reactivity to but-3-chlorocarbonyl systems despite greater chain length. [24]

Solvent Effects and Medium Optimization

Solvolysis rates scale with solvent ionizing power but also reflect nucleophilicity; in acetone–water mixtures the rate constant for 5-chlorovaleryl chloride drops by a factor of 20 when water content decreases from 90% to 50%, paralleling data for benzoyl chloride yet maintaining higher absolute values due to the β-chloro effect. [2] [20] Addition of polar aprotic co-solvents such as γ-valerolactone further accelerates hydrolysis by stabilizing the cationic transition state, as shown by a 2.3-fold rate increase in 20% γ-valerolactone–water at 80 °C. [25]

Catalyst Development for Enhanced Reactivity

Iron-Based Catalyst Systems

Iron(II) chloride at 5 mol % catalyzes the coupling of 5-chlorovaleryl chloride with aryl- and benzyl-zinc reagents to yield ketones in 50 °C under 2–4 h via an acyliron intermediate that undergoes transmetallation and reductive elimination. [26] [27] Iron(III) acetylacetonate similarly promotes alkylation of acid chlorides with Grignard reagents at room temperature, offering a benign alternative to palladium catalysis and enabling late-stage ketone diversification. [28] [29]

Non-Metal Catalyst Alternatives

Organic superbases such as 1,1,3,3-tetramethylguanidine accelerate esterification of 5-chlorovaleryl chloride with phenols by hydrogen-bond assisted nucleophilic activation, reducing reaction times from 4 h to 20 min at 25 °C. [30] Ionic liquids derived from imidazolium cations have been reported to mediate solvent-free acylations of alcohols by acid chlorides with recyclability over five cycles and negligible metal contamination. [31]

Catalyst Recovery and Reuse

Continuous extraction of tetrabutyl ammonium bromide by distillation of the 1,4-dichlorobutane solvent allows catalyst recovery efficiencies above 92% over five consecutive batches without measurable activity loss. [3] Heterogeneous analogues such as polystyrene-anchored quaternary ammonium salts display comparable activity and simplify separation, though mass-transfer limitations necessitate higher temperatures (90–95 °C) for full conversion. [32] Iron oxide nanoparticles functionalized with trimethoxyphenyl ligands have been shown to catalyze selective reduction of acid chlorides to aldehydes and can be magnetically recovered with <5% activity decline after ten cycles. [33]

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (11.76%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (94.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1575-61-7

Wikipedia

5-Chlorovaleryl chloride

Dates

Last modified: 08-15-2023

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